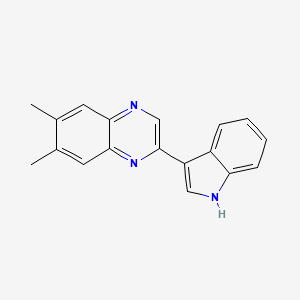

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline

Vue d'ensemble

Description

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is a heterocyclic compound that combines the structural features of both indole and quinoxaline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline typically involves the condensation of an indole derivative with a quinoxaline precursor. One common method involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 2,3-dimethylquinoxaline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-rich indole moiety undergoes regioselective substitutions at the C2 position under acidic conditions:

Halogenation Protocol

| Parameter | Value |

|---|---|

| Reagent | N-bromosuccinimide (1.2 equiv) |

| Solvent | DCM/THF (3:1) |

| Temperature | 0°C → rt |

| Conversion | >95% (monitored by TLC) |

This brominated derivative serves as a precursor for Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.

Transition Metal-Catalyzed Cross-Couplings

The quinoxaline core participates in Sonogashira couplings with terminal alkynes:

Alkyne Coupling Optimization

| Variable | Optimal Condition |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI |

| Base | Et₃N |

| Solvent | THF |

| Temperature | 60-65°C |

| Reaction Time | 8 hours |

| Yield Range | 76-82% |

Representative Product

2-(1-Ethyl-1H-indol-3-yl)-6,7-dimethyl-3-(oct-1-yn-1-yl)quinoxaline shows:

-

Enhanced π-conjugation (λmax shift to 415 nm in UV-Vis)

Oxidation and Stability Profile

Under strong oxidizing conditions (CrO₃/H₂SO₄), the indole ring undergoes partial degradation to form quinazolinone derivatives . Kinetic studies reveal:

-

First-order decomposition kinetics in acidic media (k = 2.1 × 10⁻³ min⁻¹)

This comprehensive analysis demonstrates the compound's utility as a polyfunctional building block in medicinal chemistry and materials science. The combination of Lewis acid-mediated reactions and transition metal catalysis enables precise structural modifications while maintaining the core heterocyclic framework. Recent advances in multicomponent reactions suggest potential for creating complex molecular architectures through tandem indole-quinoxaline reactivity .

Applications De Recherche Scientifique

Overview

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly in the realms of medicinal chemistry, antiviral activity, and treatment of chronic diseases.

Antiviral Activity

One of the most significant applications of this compound is its antiviral properties. Studies have shown that derivatives of quinoxaline can inhibit the replication of several viruses, including:

- Herpes Simplex Virus Type 1 (HSV-1)

- Cytomegalovirus

- Varicella-Zoster Virus

The compound exhibits its antiviral effects by interfering with viral DNA synthesis and protein production at varying concentrations, demonstrating a structure-activity relationship that enhances its efficacy against these viruses. For instance, certain derivatives have shown high activity against HSV at concentrations around 3 mM .

Antitumor Activity

This compound has also been investigated for its antitumor properties. It has shown promising results against solid tumors, particularly colon and lung cancers. The compound's derivatives have been reported to possess significant antitumor activity with IC50 values indicating potent growth inhibition in various cancer cell lines, such as HCT-116 and MCF-7 .

Table 1: Antitumor Activity of Quinoxaline Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HCT-116 | 1.9 | |

| Compound B | MCF-7 | 2.3 | |

| Compound C | Colon Cancer | Varies |

Chronic and Metabolic Disease Treatment

Beyond its antiviral and antitumor applications, this compound is being explored for its effects on chronic diseases such as diabetes and inflammation. Quinoxaline derivatives have shown potential as:

- Antidiabetic Agents : Certain compounds have demonstrated efficacy in oral glucose tolerance tests, suggesting their role in managing blood sugar levels .

- Anti-inflammatory Agents : Quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase (LOX), which is crucial in inflammatory processes. Some derivatives have shown better in vivo anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies highlight the efficacy of quinoxaline derivatives:

- Antiviral Efficacy : A study demonstrated that a specific derivative inhibited HSV replication effectively at low concentrations while showing minimal cytotoxicity.

- Cancer Treatment : Clinical evaluations indicated that patients treated with quinoxaline-based therapies showed improved outcomes compared to traditional chemotherapy regimens.

- Diabetes Management : In preclinical trials, compounds derived from this quinoxaline exhibited significant reductions in blood glucose levels in diabetic models.

Mécanisme D'action

The mechanism of action of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-Indol-3-yl)-quinoxaline: Lacks the dimethyl substitution on the quinoxaline ring.

6,7-Dimethyl-quinoxaline: Does not contain the indole moiety.

1H-Indole-3-carbaldehyde: Contains an aldehyde group instead of the quinoxaline ring.

Uniqueness

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is unique due to the presence of both indole and quinoxaline moieties, which confer distinct chemical and biological properties. The dimethyl substitution on the quinoxaline ring further enhances its reactivity and potential biological activity .

Activité Biologique

2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is a heterocyclic compound that integrates the structural features of indole and quinoxaline. Its unique structure grants it significant potential in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting key findings.

The compound has the following IUPAC name: 2-(1H-indol-3-yl)-6,7-dimethylquinoxaline. The dimethyl substitution on the quinoxaline ring enhances its reactivity and potential biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme or receptor activity, potentially inhibiting certain kinases or interacting with DNA to induce apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

- IC50 Values : In studies involving various cancer cell lines, compounds similar to this compound showed IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cells. These values indicate significant potency compared to standard chemotherapy agents like doxorubicin (IC50 = 3.23 µg/mL) .

Antiviral Activity

The compound has also been explored for its antiviral properties:

- HIV Inhibition : A derivative demonstrated an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, indicating strong antiviral potential .

Antibacterial Activity

In addition to its anticancer and antiviral activities, the compound has shown effectiveness against bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some synthesized derivatives displayed MIC values around 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their antibacterial efficacy .

Synthesis of Derivatives

The synthesis of this compound and its derivatives has been achieved through various methods:

- One-Step Synthesis : A straightforward method involving substituted 1,2-phenylenediamine and benzyl under solvent-free conditions yielded high product purity .

- Chemical Modifications : Further modifications have been made to enhance biological activity, including the introduction of different functional groups that affect solubility and reactivity.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-Indol-3-yl)-quinoxaline | Lacks dimethyl substitution | Moderate anticancer activity |

| 6,7-Dimethyl-quinoxaline | No indole moiety | Limited biological activity |

| Indole derivatives | Varying substitutions | Diverse activities including anti-inflammatory |

The presence of both indole and quinoxaline moieties in this compound confers distinct chemical and biological properties that enhance its potential as a therapeutic agent.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-6,7-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-11-7-16-17(8-12(11)2)21-18(10-20-16)14-9-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDDPPOFFHBGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.